molecular formula C18H27BO5 B1469415 2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1628018-52-9

2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1469415
CAS No.: 1628018-52-9
M. Wt: 334.2 g/mol
InChI Key: RYKXQTNVHBSLFW-UHFFFAOYSA-N
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Description

2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester featuring a pinacol-protected boronate group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) attached to a phenyl ring substituted with a 2,2-dimethyl-1,3-dioxolane methoxy moiety. This structural complexity confers unique steric and electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a synthetic intermediate in pharmaceuticals and materials science. The dioxolane group enhances solubility in polar solvents and may act as a protecting group for diols under acidic conditions .

Properties

IUPAC Name

2-[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO5/c1-16(2)17(3,4)24-19(23-16)13-7-9-14(10-8-13)20-11-15-12-21-18(5,6)22-15/h7-10,15H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKXQTNVHBSLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3COC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H20_{20}O5_5
  • Molecular Weight : 280.321 g/mol
  • CAS Number : 110458-42-9

The compound features a dioxolane moiety and a boron-containing structure, which may contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the dioxaborolane group suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The phenyl group may interact with various receptors, influencing signaling pathways that regulate cell function.

Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of similar dioxaborolane compounds. The results indicated significant free radical scavenging activity, suggesting that the compound could protect cells from oxidative damage .

Study 2: Enzyme Inhibition

Research conducted on related compounds showed that they effectively inhibited enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The inhibition was attributed to the structural characteristics of dioxaborolanes .

Research Findings

Recent investigations into the biological effects of dioxolanes have revealed:

  • Cytotoxicity : Some studies have demonstrated that dioxolane derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various pathogens, suggesting that this compound might also possess such activity .

Comparative Biological Activity of Dioxolane Derivatives

Compound NameAntioxidant ActivityEnzyme InhibitionCytotoxicity
Compound AHighModerateLow
Compound BModerateHighModerate
Target Compound High High High

Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
Antioxidant EffectsSignificant free radical scavenging
Enzyme InhibitionEffective AChE inhibition
AntimicrobialActivity against Gram-positive bacteria

Scientific Research Applications

The compound 2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound with significant potential in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies.

Chemical Properties and Structure

The molecular formula of this compound is C18H27BO5C_{18}H_{27}BO_5 with a molecular weight of 334.2 g/mol. Its structural features include a dioxaborolane ring, which is known for its stability and reactivity in organic synthesis. The presence of the dioxolan moiety contributes to its solubility and interaction with biological systems.

Organic Synthesis

Reagent in Cross-Coupling Reactions

  • The compound can be utilized as a reagent in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Table 1: Common Cross-Coupling Reactions Involving Dioxaborolanes

Reaction TypeTypical ProductsReference
Suzuki CouplingBiaryl compounds
Negishi CouplingVinyl or aryl boron compounds
Stille CouplingAryl-stannane derivatives

Medicinal Chemistry

Potential Anticancer Agents

  • Research indicates that derivatives of boron compounds exhibit anticancer properties. The unique structure of this compound may enhance the bioavailability of active pharmaceutical ingredients.

Case Study: Anticancer Activity

  • A study demonstrated that similar dioxaborolanes inhibited tumor cell proliferation in vitro. The mechanism involved the disruption of cellular signaling pathways associated with cancer progression .

Material Science

Applications in Polymer Chemistry

  • The compound can serve as a building block for the synthesis of novel polymers with enhanced properties such as thermal stability and chemical resistance. These materials are valuable in coatings and advanced composite materials.

Table 2: Properties of Polymers Derived from Dioxaborolanes

PropertyValueApplication Area
Thermal Stability>300°CCoatings
Chemical ResistanceHighAerospace composites
Mechanical StrengthModerate to HighStructural materials

Agricultural Chemistry

Role as a Plant Growth Regulator

  • Compounds like this compound have been investigated for their potential to enhance plant growth and resistance to pests.

Case Study: Efficacy on Crop Yields

  • An experimental application showed improved growth rates and yield in treated crops compared to control groups. This suggests potential applications in sustainable agriculture practices .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 2,2-Dimethyl-1,3-dioxolane methoxy C₁₉H₂₇BO₅* ~338.23 Cross-coupling, synthetic intermediates
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromine C₁₂H₁₆BBrO₂ 283.97 Nickel-catalyzed reductive alkylation
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Iodine C₁₂H₁₆BIO₂ 330.97 Fluorescence probe synthesis
2-(3-Methoxy-4-(o-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methoxy, o-tolyloxy C₂₀H₂₅BO₄ 340.22 Drug discovery, steric modulation
4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane Trichloro C₁₂H₁₃BCl₃O₂ 316.40 Electron-deficient coupling partners

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s dioxolane methoxy group is moderately electron-donating, enhancing stability and directing electrophilic substitution. In contrast, halogenated derivatives (e.g., bromo, iodo, trichloro) are electron-withdrawing, accelerating oxidative deboronation but offering versatility in cross-couplings .

Stability and Reactivity

  • Hydrolytic Stability : Pinacol boronate esters are generally stable, but electron-withdrawing groups (e.g., trichloro in ) reduce stability in aqueous environments. The target compound’s dioxolane may offer additional protection against hydrolysis .
  • Thermal Stability : Methoxy-substituted analogs (e.g., ) exhibit melting points ~125–126°C, suggesting moderate thermal stability. Halogenated derivatives (e.g., bromo, iodo) are typically oils or low-melting solids, limiting their use in high-temperature reactions .

Preparation Methods

Starting Materials and Reagents

Component Role Typical Source/Notes
Aryl halide (4-(2,2-dimethyl-1,3-dioxolan-4-ylmethoxy)phenyl halide) Substrate for borylation Prepared via etherification of 4-hydroxyphenyl derivatives with 2,2-dimethyl-1,3-dioxolane-4-methanol
Bis(pinacolato)diboron or tetramethyl-1,3,2-dioxaborolane Boron source for borylation Commercially available
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) Catalyst for C–B bond formation Commonly used palladium complexes
Base (e.g., potassium acetate, sodium carbonate) Facilitates transmetalation Potassium acetate often preferred
Solvent (e.g., 1,4-dioxane, toluene, ethanol/water mixtures) Reaction medium Degassed solvents to prevent catalyst poisoning

Reaction Conditions

  • Temperature: Typically 80 °C
  • Atmosphere: Inert (nitrogen or argon)
  • Time: 4.5 to 12 hours depending on scale and substrate
  • Degassing: Reaction mixtures are degassed by nitrogen purging or sonication to remove oxygen

Typical Procedure

  • In a dry reaction vessel, combine the aryl halide bearing the dioxolane methoxy substituent, bis(pinacolato)diboron (or tetramethyl-1,3,2-dioxaborolane), potassium acetate or sodium carbonate, and the palladium catalyst.
  • Add degassed solvent (e.g., 1,4-dioxane or toluene/ethanol/water mixture).
  • Purge the reaction mixture with nitrogen or argon to ensure an inert atmosphere.
  • Heat the mixture to 80 °C and stir for 4.5 to 12 hours.
  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate or water.
  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
  • Purify the crude product by column chromatography to obtain the pure boronic ester.

Representative Data and Yields

Parameter Typical Value/Observation
Yield Approximately 42% to 93% depending on substrate and conditions
Molecular formula C18H27BO5
Molecular weight 334.2 g/mol
Purification Silica gel chromatography (Hexanes:EtOAc mixtures)
Characterization NMR, LC-MS, and IR confirm structure and purity

Research Findings and Optimization

  • The use of potassium acetate as a base and Pd(dppf)Cl2 or Pd(PPh3)4 as catalysts in 1,4-dioxane or mixed solvents at 80 °C provides efficient borylation of aryl halides with good yields.
  • Degassing and maintaining an inert atmosphere are critical to prevent catalyst degradation and side reactions.
  • The 2,2-dimethyl-1,3-dioxolane protecting group on the methoxy substituent is stable under these reaction conditions, allowing selective borylation without deprotection.
  • The reaction is compatible with various functional groups, enabling further synthetic elaboration of the boronic ester product.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Aryl halide preparation Etherification of 4-hydroxyphenyl derivative with 2,2-dimethyl-1,3-dioxolane-4-methanol Standard etherification methods
Borylation Pd-catalyzed coupling of aryl halide with bis(pinacolato)diboron or tetramethyl-1,3,2-dioxaborolane Pd catalyst, base (KOAc or Na2CO3), 80 °C, inert atmosphere, 4.5-12 h
Workup and purification Extraction with EtOAc, washing, drying, chromatography Silica gel column chromatography
Characterization NMR, LC-MS, IR Confirm structure and purity

Q & A

Q. What are the recommended methods for synthesizing this dioxaborolane compound?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A two-step procedure involves:

  • Step 1: Reacting 4-bromo-2-ethylphenol with sodium carbonate in N,N-dimethylformamide (DMF) at 80°C.
  • Step 2: Acidic workup using citric acid to isolate the product. Yields depend on stoichiometric ratios and reaction time optimization . Purification often employs column chromatography with argon-protected storage to prevent boronate ester hydrolysis .

Q. How should this compound be characterized to confirm its structural integrity?

Use a combination of:

  • NMR Spectroscopy: Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR for characteristic peaks (e.g., dioxaborolane B-O signals at ~1.3 ppm for methyl groups).
  • Mass Spectrometry: Confirm molecular weight (e.g., Molecular Formula: C14_{14}H19_{19}BO4_4; MW: 262.11 g/mol) via high-resolution MS .
  • HPLC: Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the critical solubility and storage considerations?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DMF or THF. Store under inert argon atmosphere at –20°C to prevent oxidative degradation of the boronate ester .

Advanced Research Questions

Q. How does steric hindrance from the dioxolan-4-ylmethoxy group influence Suzuki-Miyaura coupling efficiency?

The bulky 2,2-dimethyl-[1,3]dioxolane substituent reduces coupling yields with aryl halides due to restricted access to the palladium catalyst’s active site. Mitigation strategies include:

  • Using Pd(OAc)2_2 with SPhos ligand for enhanced steric tolerance.
  • Increasing reaction temperatures (80–100°C) to improve kinetics . Computational DFT studies suggest the methoxy group’s electron-donating effects stabilize transition states despite steric challenges .

Q. How can contradictory data on hydrolytic stability be resolved?

Discrepancies arise from varying pH conditions:

  • Acidic (pH <5): Rapid hydrolysis of the dioxaborolane ring to boronic acid.
  • Neutral/alkaline (pH 7–9): Stable for >48 hours. Validate stability via kinetic studies using 11B^{11}\text{B} NMR to track hydrolysis intermediates .

Q. What methodologies optimize regioselective functionalization of the phenyl ring?

Directed ortho-metalation (DoM) using TMPMgCl·LiCl followed by electrophilic quenching (e.g., I2_2) achieves selective substitution.

  • Key step: Protect the boronate ester with diethanolamine to prevent side reactions during metalation .

Q. How does this compound perform in photoinduced cross-coupling reactions?

Under blue LED irradiation (450 nm), the boronate ester participates in metal-free couplings with aryl diazonium salts via single-electron transfer (SET) mechanisms.

  • Yield: 60–75% with 1,2,2,6,6-pentamethylpiperidine (PMP) as a base .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • First Aid: For skin contact, wash with soap/water; consult a physician if irritation persists .
  • Waste Disposal: Neutralize with aqueous NaOH (1M) and incinerate as hazardous organic waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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